molecular formula C10H12N2O2 B1507366 (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone CAS No. 464913-37-9

(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone

Cat. No.: B1507366
CAS No.: 464913-37-9
M. Wt: 192.21 g/mol
InChI Key: KTSWXOHGIQRKEX-UHFFFAOYSA-N
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Description

(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone: is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and an azetidinyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone typically involves the reaction of 3-amino-2-hydroxybenzaldehyde with azetidin-1-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid , and under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation : Oxidation: Potassium permanganate , chromium trioxide , or hydrogen peroxide .

  • Reduction: Sodium borohydride , lithium aluminum hydride , or hydrogen gas .

  • Substitution: Halides , alkylating agents , or nucleophiles .

Major Products Formed:

  • Oxidation: Quinones , hydroquinones , or benzoquinones .

  • Reduction: Amines , alcohols , or alkanes .

  • Substitution: Halogenated derivatives , alkylated products , or nucleophilic substitution products .

Scientific Research Applications

(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

  • Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism by which (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone can be compared with other similar compounds, such as 3-amino-2-hydroxybenzamide and 2-hydroxy-3-aminophenylacetamide . These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific combination of amino, hydroxyl, and azetidinyl groups, which contribute to its distinct chemical and biological properties.

List of Similar Compounds

  • 3-Amino-2-hydroxybenzamide

  • 2-Hydroxy-3-aminophenylacetamide

  • 3-Amino-2-hydroxybenzeneacetic acid

  • 2-Hydroxy-3-aminobenzeneacetic acid

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-amino-2-hydroxyphenyl)-(azetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-4-1-3-7(9(8)13)10(14)12-5-2-6-12/h1,3-4,13H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSWXOHGIQRKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729807
Record name (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464913-37-9
Record name (3-Amino-2-hydroxyphenyl)(azetidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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